molecular formula C12H19N3 B13481438 3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine

3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine

Cat. No.: B13481438
M. Wt: 205.30 g/mol
InChI Key: MGVCNTXVCAQADL-UHFFFAOYSA-N
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Description

3-(Bicyclo[221]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[221]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine typically involves multi-step organic reactions One common approach is the cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
  • 2-(4-Fluorophenyl)-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine
  • N-(2-Morpholinoethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine

Uniqueness

3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine is unique due to its specific bicyclic structure fused with a pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H19N3/c1-2-9-11(14-15-12(9)13)10-6-7-3-4-8(10)5-7/h7-8,10H,2-6H2,1H3,(H3,13,14,15)

InChI Key

MGVCNTXVCAQADL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CC3CCC2C3

Origin of Product

United States

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